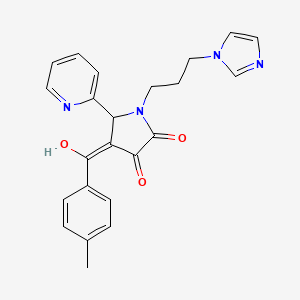

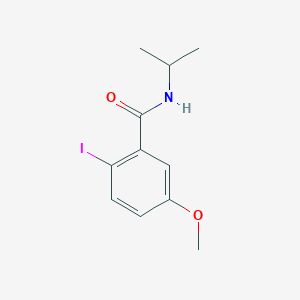

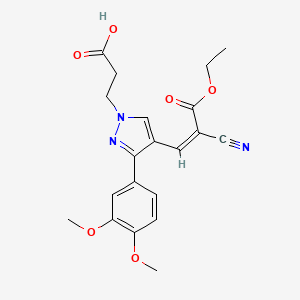

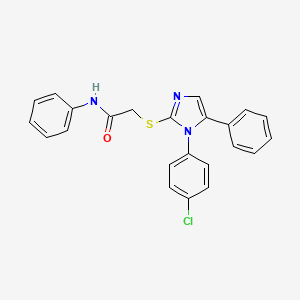

2-Iodo-N-isopropyl-5-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Iodo-N-isopropyl-5-methoxybenzamide is a highly reactive and environmentally benign catalyst for alcohol oxidation . It has been evaluated as a catalyst for the oxidation of benzhydrol to benzophenone in the presence of Oxone® (2KHSO5·KHSO4·K2SO4) as a co-oxidant at room temperature .

Synthesis Analysis

The synthesis of this compound involves the oxidation of various benzylic and aliphatic alcohols using a catalytic amount of the most reactive 5-methoxy derivative . The high reactivity of the 5-methoxy derivative at room temperature is a result of the rapid generation of the pentavalent species from the trivalent species during the reaction .Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve its use as a catalyst for the oxidation of alcohols . The oxidation of various benzylic and aliphatic alcohols using a catalytic amount of the most reactive 5-methoxy derivative successfully resulted in moderate to excellent yields of the corresponding carbonyl compounds .Applications De Recherche Scientifique

Catalyst for Alcohol Oxidation

2-Iodo-N-isopropyl-5-methoxybenzamide has been identified as a highly reactive and environmentally benign catalyst for the oxidation of alcohols, particularly benzylic alcohols. Its high reactivity at room temperature, due to the rapid generation of pentavalent species from trivalent species during reactions, makes it efficient for producing carbonyl compounds from various alcohols (Yakura et al., 2018).

Potential Radiolabeling Byproduct

In the context of radiolabeling, a study described the synthesis and pharmacological properties of an iodobenzamide neuroleptic analogue, comparing it with a 3-iodo isomer used in imaging D(2) receptors in vivo. This work contributes to the understanding of byproducts formed during electrophilic iodination processes (Baldwin et al., 2003).

Dopamine D2 Receptor Ligand

3-Iodo-6-methoxybenzamide (123I-IBZM), a related compound, has been used with SME 810 brain tomography to study dopamine D2 receptor distribution in the human basal ganglia, offering insights into dopamine D2 receptor availability (Costa et al., 2004).

Melanoma Imaging

Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives with high melanoma uptake were studied for their structure-affinity relationships, metabolic fate, and intracellular localization. This research is significant in improving melanoma imaging and potentially radionuclide therapy (Eisenhut et al., 2000).

Radioligand Development

The synthesis and characterization of iodobenzamide analogues as potential D-2 dopamine receptor imaging agents highlight the versatility of the parent structure in specific dopamine receptor localization, offering a potential pathway for developing new dopamine receptor imaging agents (Murphy et al., 1990).

Mécanisme D'action

Target of Action

The primary target of 2-Iodo-N-isopropyl-5-methoxybenzamide is the oxidation of alcohols, particularly benzylic alcohols . The compound acts as a catalyst in this process, facilitating the transformation of these alcohols into their corresponding carbonyl compounds .

Mode of Action

This compound interacts with its targets by acting as a catalyst in the presence of Oxone® (2KHSO5·KHSO4·K2SO4) as a co-oxidant at room temperature . The high reactivity of the 5-methoxy derivative at room temperature is a result of the rapid generation of the pentavalent species from the trivalent species during the reaction .

Biochemical Pathways

The compound affects the biochemical pathway of alcohol oxidation. It facilitates the oxidation of various benzylic and aliphatic alcohols, resulting in moderate to excellent yields of the corresponding carbonyl compounds .

Result of Action

The action of this compound results in the successful oxidation of alcohols to their corresponding carbonyl compounds . This transformation is particularly efficient for benzylic alcohols .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a co-oxidant. The compound exhibits high reactivity at room temperature, and its catalytic activity is enhanced in the presence of Oxone® . It is also worth noting that the compound is considered environmentally benign .

Propriétés

IUPAC Name |

2-iodo-5-methoxy-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-7(2)13-11(14)9-6-8(15-3)4-5-10(9)12/h4-7H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEZXYQXMZPPPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)OC)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

![1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532969.png)

![1'-(5-fluorobenzo[b]thiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2532973.png)

![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2532979.png)

![5-Phenyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2532981.png)

![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride](/img/structure/B2532984.png)